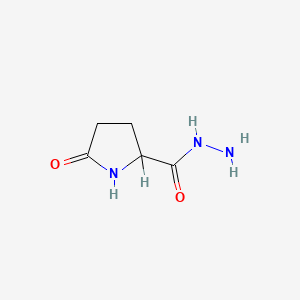
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoguanidines with hydrazine under controlled conditions . Another approach includes the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting bacterial DNA damage response.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial SOS response by targeting the RecA-mediated auto-proteolysis of LexA . This inhibition can sensitize bacteria to antibiotics and slow the development of resistance.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride stands out due to its specific structural features and biological activities. Its ability to inhibit the bacterial SOS response is particularly noteworthy, making it a valuable compound in the development of new antimicrobial agents.
Properties
CAS No. |
1803580-79-1 |
|---|---|
Molecular Formula |
C4H10Cl2N6 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



